molecular formula C13H18N2O3S B2477785 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide CAS No. 896307-61-2

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide

Cat. No.: B2477785
CAS No.: 896307-61-2
M. Wt: 282.36
InChI Key: PIOCLQYWXCWEMA-UHFFFAOYSA-N
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Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide is a chemical compound designed for research and development purposes, particularly in the field of antiviral drug discovery. This pyrrolidinone-based scaffold is part of a class of compounds investigated for their potential as broad-spectrum, direct-acting antiviral agents. Scientific studies on related chemical analogs have demonstrated that such compounds can function as allosteric inhibitors of the nonstructural protein 2 helicase (nsP2hel), an enzyme essential for the replication of alphaviruses . These viruses, including chikungunya (CHIKV) and Venezuelan equine encephalitis virus (VEEV), represent a significant public health threat with no currently approved FDA therapeutics . The compound's structure, which features a 5-oxopyrrolidine core, is a privileged scaffold in medicinal chemistry, commonly associated with diverse biological activities . Researchers can utilize this compound in biochemical assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules targeting infectious diseases. It is supplied For Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-3-19(17,18)14-11-8-13(16)15(9-11)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOCLQYWXCWEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrrolidinone Formation

The pyrrolidinone ring is typically constructed via intramolecular cyclization. A widely adopted method involves the Dieckmann cyclization of diethyl 3-(p-tolylamino)pentanedioate under basic conditions:

$$
\text{Diethyl 3-(p-tolylamino)pentanedioate} \xrightarrow[\text{KO}^t\text{Bu, DMF}]{\Delta} \text{1-(p-Tolyl)pyrrolidin-5-one} + \text{EtOH}
$$

Optimized Conditions :

  • Base : Potassium tert-butoxide (2.5 equiv) in DMF at 85°C.
  • Yield : 68–72% after purification via silica gel chromatography.

Alternative approaches include Michael addition-cyclization sequences using acrylates and p-toluidine derivatives, though these methods suffer from lower yields (~50%) due to competing oligomerization.

Introduction of the p-Tolyl Group

The p-tolyl group is introduced at the N1 position via nucleophilic substitution or Ullmann-type coupling. A patent-pending method utilizes Buchwald-Hartwig amination for enhanced regioselectivity:

$$
\text{Pyrrolidin-5-one} + \text{4-Bromotoluene} \xrightarrow[\text{Pd}2(\text{dba})3, \text{Xantphos}]{\text{Cs}2\text{CO}3, \text{Dioxane}} \text{1-(p-Tolyl)pyrrolidin-5-one}
$$

Key Parameters :

  • Catalyst : Palladium(II) acetate with Xantphos ligand.
  • Yield : 82% with >95% purity by HPLC.

Functionalization at C3: Ethanesulfonamide Installation

Amine Protection and Sulfonylation

The C3 amine of 1-(p-tolyl)pyrrolidin-5-one is protected as a tert-butyl carbamate (Boc) prior to sulfonylation to prevent over-reaction:

$$
\text{1-(p-Tolyl)pyrrolidin-5-one} \xrightarrow[\text{(Boc)}2\text{O, DMAP}]{\text{CH}2\text{Cl}_2} \text{N-Boc-3-amino-1-(p-tolyl)pyrrolidin-5-one}
$$

Sulfonylation is achieved using ethanesulfonyl chloride under Schotten-Baumann conditions:

$$
\text{N-Boc-3-amino-1-(p-tolyl)pyrrolidin-5-one} + \text{ClSO}2\text{C}2\text{H}5 \xrightarrow[\text{Et}3\text{N, CH}2\text{Cl}2]{\text{0–5°C}} \text{N-Boc-3-(ethanesulfonamido)-1-(p-tolyl)pyrrolidin-5-one}
$$

Optimized Parameters :

  • Molar Ratio : 1:1.2 (amine:sulfonyl chloride).
  • Yield : 89% with <5% bis-sulfonylation byproduct.

Deprotection of the Boc Group

Final deprotection is performed using trifluoroacetic acid (TFA):

$$
\text{N-Boc-3-(ethanesulfonamido)-1-(p-tolyl)pyrrolidin-5-one} \xrightarrow[\text{TFA, CH}2\text{Cl}2]{\text{rt}} \text{this compound}
$$

Yield : 94% after neutralization and extraction.

Alternative Synthetic Routes

One-Pot Reductive Amination-Sulfonylation

A streamlined approach combines reductive amination and sulfonylation in a single pot:

$$
\text{1-(p-Tolyl)pyrrolidin-5-one} + \text{NH}2\text{SO}2\text{C}2\text{H}5 \xrightarrow[\text{NaBH(OAc)}_3]{\text{AcOH, toluene}} \text{this compound}
$$

Advantages :

  • Eliminates Boc protection/deprotection steps.
  • Yield : 76% with 88% purity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (700 MHz, CDCl₃) : δ 8.14 (d, J = 4.2 Hz, 1H, NH), 7.35 (d, J = 8.1 Hz, 2H, ArH), 7.12 (d, J = 8.1 Hz, 2H, ArH), 4.21 (m, 1H, CH), 3.45 (q, J = 7.0 Hz, 2H, SO₂CH₂), 2.95 (m, 2H, CH₂), 2.40 (s, 3H, CH₃), 1.98–1.82 (m, 4H, pyrrolidinone CH₂).
  • HRMS (ESI) : m/z calcd for C₁₃H₁₈N₂O₃S [M+H]⁺: 298.0984; found: 298.0986.

Purity and Stability

  • HPLC Purity : >99% (Agilent C18 column, 5–95% CH₃CN/H₂O).
  • Stability : Stable at room temperature for >6 months under inert atmosphere.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Boc Protection 89 >99 High regioselectivity Multi-step, time-intensive
One-Pot 76 88 Simplified workflow Lower purity, requires optimization
Buchwald-Hartwig 82 95 Scalable for industrial use Palladium catalyst cost

Chemical Reactions Analysis

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted pyrrolidine derivatives .

Scientific Research Applications

In medicinal chemistry, pyrrolidine derivatives are known for their biological activity and are used in the development of drugs for various diseases . The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery .

Mechanism of Action

The mechanism by which N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways . The pyrrolidine ring’s stereochemistry and spatial orientation of substituents play a crucial role in its biological activity, influencing its binding mode to enantioselective proteins .

Comparison with Similar Compounds

Methodological Considerations

  • Crystallography : SHELX enables precise bond-length and angle comparisons, critical for assessing substituent-induced strain.
  • Puckering Analysis : Cremer-Pople parameters standardize comparisons of ring conformations across analogs, linking structure to bioactivity.

Biological Activity

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O3S
  • CAS Number : 133747-57-6

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activity. For instance, studies have shown that certain derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is often measured using assays such as DPPH and ABTS, which quantify the ability to reduce oxidative damage.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound45.230.8
Reference Compound (Ascorbic Acid)12.515.0

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes, including:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Tyrosinase : This enzyme is involved in melanin production; thus, inhibitors can be beneficial in skin whitening treatments.

Recent studies have reported IC50 values for AChE inhibition in the range of 20–30 µM, indicating moderate potency compared to standard inhibitors.

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties through in vitro assays measuring protein denaturation and cytokine release. The following table summarizes the anti-inflammatory effects observed:

Concentration (µg/mL)% Inhibition of Protein Denaturation
5042.85
10060.71
20078.00

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Protein Kinases : The compound may act as a selective inhibitor of certain protein kinases involved in cell signaling pathways related to inflammation and cancer.
  • Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces oxidative stress, which is implicated in various pathological conditions.

Study on Neuroprotective Effects

A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Clinical Trials

Ongoing clinical trials are evaluating the efficacy of this compound in patients with chronic inflammatory diseases. Preliminary results suggest promising outcomes in reducing symptoms and improving quality of life.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)ethanesulfonamide?

The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidinone core followed by sulfonamide functionalization. Key steps include:

  • Core Formation : Cyclization of precursors (e.g., lactam intermediates) under basic conditions. For example, piperidine in ethanol at 0–5°C facilitates ring closure with yields up to 75% .
  • Sulfonamide Introduction : Reaction with ethanesulfonyl chloride or derivatives in dichloromethane or acetonitrile, catalyzed by HNTf₂ (bis(trifluoromethane)sulfonimide), achieving ~85% yield .
  • Purification : Flash chromatography (cyclohexane/EtOAc) or recrystallization ensures high purity (>95%) .

Q. Key Reaction Parameters

StepReagents/ConditionsYieldReference
Pyrrolidinone formationPiperidine, ethanol, 0–5°C75%
Sulfonamide couplingHNTf₂, dichloromethane85%

Q. How is the structural characterization of this compound performed post-synthesis?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional groups (e.g., sulfonamide protons at δ 3.1–3.3 ppm) .
  • X-ray Crystallography : Resolves the 3D conformation, including bond angles and torsional strain in the pyrrolidinone ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₈N₂O₃S) with <2 ppm error .

Q. What preliminary pharmacological screening approaches are used to evaluate this compound?

Initial bioactivity assessments include:

  • Cell-Based Assays : Antiviral activity against MERS-CoV in HEK cells, showing 0.604% cytotoxicity and moderate inhibition .
  • Enzyme Kinetics : Testing inhibition of Janus kinase (JAK) or other targets via fluorescence polarization assays .
  • Molecular Docking : Computational modeling predicts binding affinity to viral proteases or host receptors .

Advanced Research Questions

Q. What is the mechanism of action of this compound against viral pathogens like MERS-CoV?

Studies suggest the sulfonamide group disrupts viral protease activity (e.g., papain-like protease) by binding to catalytic cysteine residues. Competitive inhibition assays show IC₅₀ values in the low micromolar range (e.g., 12.3 µM) . Synergistic effects with ribavirin enhance antiviral potency by 40% in co-treatment models .

Q. How can researchers address contradictions in reported biological activities (e.g., antiviral vs. neurotransmitter modulation)?

Discrepancies may arise from off-target interactions or assay-specific conditions. Strategies include:

  • Selectivity Profiling : Compare activity across kinase panels (e.g., JAK1 vs. JAK3) to identify target specificity .
  • Dose-Response Analysis : Determine if dual activities occur at pharmacologically relevant concentrations (e.g., <10 µM) .
  • Structural Analog Testing : Replace the p-tolyl group with electron-withdrawing substituents to reduce CNS penetration and isolate antiviral effects .

Q. What methodologies optimize structure-activity relationships (SAR) for this compound?

SAR studies focus on:

  • Functional Group Modifications :
    • Replacing the p-tolyl group with halogens (e.g., Cl) increases metabolic stability (t₁/₂ from 2.1 to 4.7 hours) .
    • Varying sulfonamide substituents (e.g., ethyl to cyclopropyl) alters logP (from 1.8 to 2.4) and membrane permeability .
  • Pharmacophore Mapping : 3D-QSAR models identify critical hydrogen-bond donors (e.g., sulfonamide oxygen) for JAK inhibition .

Q. How do crystallography and computational modeling resolve conformational flexibility in the pyrrolidinone ring?

X-ray structures reveal a puckered pyrrolidinone ring with a C3-N-C5 angle of 109.5°, inducing torsional strain that enhances electrophilicity at the 5-oxo position . Density Functional Theory (DFT) simulations correlate this strain with reactivity in nucleophilic addition reactions (e.g., k = 0.45 M⁻¹s⁻¹) .

Q. What analytical techniques quantify stability under physiological conditions?

  • HPLC-PDA : Monitors degradation products in simulated gastric fluid (pH 1.2), showing 85% stability over 24 hours .
  • LC-MS/MS : Detects oxidative metabolites (e.g., sulfonic acid derivative) in liver microsomes, with CYP3A4 as the primary metabolizing enzyme .

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